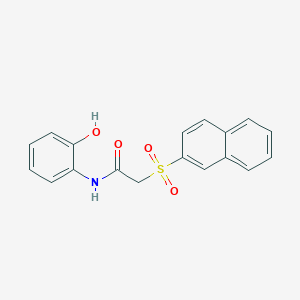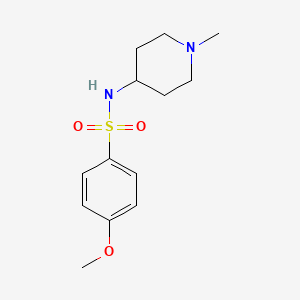![molecular formula C17H21N3O2 B5009384 N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5009384.png)
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide, also known as MPMPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have various biochemical and physiological effects. In
Scientific Research Applications
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide has various scientific research applications, including the study of NAD+ metabolism and cellular energy metabolism. NAD+ is a coenzyme that plays a crucial role in cellular energy metabolism, and its levels decline with age and various diseases. This compound has been shown to increase NAD+ levels in cells, which can potentially have therapeutic effects in age-related diseases and metabolic disorders. This compound has also been studied for its potential anti-cancer effects, as it can inhibit the activity of an enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Mechanism of Action
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide acts as a precursor to NAD+ and is converted to NAD+ through a series of enzymatic reactions. NAD+ is involved in various cellular processes, including energy metabolism, DNA repair, and cell signaling. This compound has also been shown to inhibit PARP activity, which can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including increasing NAD+ levels, inhibiting PARP activity, and regulating cellular energy metabolism. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can potentially have therapeutic effects in various diseases. However, one limitation is the relatively low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for the study of N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide, including exploring its potential therapeutic effects in age-related diseases and metabolic disorders, investigating its anti-cancer effects, and optimizing the synthesis method to increase the yield of the compound. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on cellular processes.
Synthesis Methods
The synthesis of N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide involves a series of chemical reactions that start with the reaction of 4-methoxybenzaldehyde with 3-bromopropylamine. This reaction forms 3-(4-methoxyphenyl)propylamine, which is then reacted with 6-bromo-nicotinamide to form the final product, this compound. The overall yield of this synthesis method is approximately 25%.
properties
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-18-16-10-7-14(12-20-16)17(21)19-11-3-4-13-5-8-15(22-2)9-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREMMHVZFRORKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B5009303.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009316.png)
![1-(2-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5009322.png)
![(4aS*,8aR*)-2-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5009330.png)
![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methyl-4-phenylpiperazine](/img/structure/B5009350.png)
![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5009369.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B5009374.png)
![N-isopropyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5009377.png)

![1-(4-bromophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5009395.png)

![N-(3,4-dimethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5009409.png)
![4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5009415.png)